2-(4-Ethylphenoxy)-2-oxoethyl 2-methylprop-2-enoate
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Overview
Description
2-(4-Ethylphenoxy)-2-oxoethyl 2-methylprop-2-enoate is an organic compound with a complex structure It is characterized by the presence of an ethylphenoxy group, an oxoethyl group, and a methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenoxy)-2-oxoethyl 2-methylprop-2-enoate typically involves the esterification of 4-ethylphenol with 2-oxoethyl 2-methylprop-2-enoate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenoxy)-2-oxoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethylphenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Ethylphenoxy)-2-oxoethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenoxy)-2-oxoethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylprop-2-enoate: A simpler ester with similar reactivity.
Ethyl 2-methylprop-2-enoate: Another ester with comparable chemical properties.
Uniqueness
2-(4-Ethylphenoxy)-2-oxoethyl 2-methylprop-2-enoate is unique due to the presence of the ethylphenoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to simpler esters .
Properties
CAS No. |
652132-71-3 |
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Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
[2-(4-ethylphenoxy)-2-oxoethyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H16O4/c1-4-11-5-7-12(8-6-11)18-13(15)9-17-14(16)10(2)3/h5-8H,2,4,9H2,1,3H3 |
InChI Key |
IYMHPBUVRGTIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)COC(=O)C(=C)C |
Origin of Product |
United States |
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